2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10174578

Molecular Formula: C31H31NO5

Molecular Weight: 497.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H31NO5 |

|---|---|

| Molecular Weight | 497.6 g/mol |

| IUPAC Name | 2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C31H31NO5/c1-18-10-11-25-21(14-18)29(34)22(17-37-25)27-26(30(35)36-13-12-20-8-6-5-7-9-20)19(2)32-23-15-31(3,4)16-24(33)28(23)27/h5-11,14,17,27,32H,12-13,15-16H2,1-4H3 |

| Standard InChI Key | IXKFSBNKDQVWAY-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OCCC5=CC=CC=C5)C |

| Canonical SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OCCC5=CC=CC=C5)C |

Introduction

Structural and Chemical Characteristics

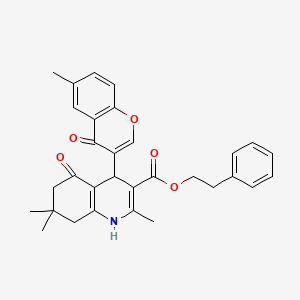

The molecular architecture of this compound (C₃₁H₃₁NO₅, molecular weight: 497.6 g/mol) integrates three distinct structural domains: a hexahydroquinoline core, a 6-methyl-4-oxochromenyl substituent, and a 2-phenylethyl ester group. The chromenyl component introduces a planar aromatic system, enabling π-π stacking interactions with biological targets, while the ester moiety enhances lipophilicity, influencing membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃₁H₃₁NO₅ |

| Molecular Weight | 497.6 g/mol |

| IUPAC Name | 2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Solubility | Low aqueous solubility; soluble in DMSO, dimethylformamide |

| SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OCCC5=CC=CC=C5)C |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The hexahydroquinoline core adopts a boat conformation stabilized by intramolecular hydrogen bonding (N–H···O and C–H···O interactions), as observed in crystallographic studies of analogous compounds. The chromenyl group’s rigidity may restrict rotational freedom, potentially enhancing target binding specificity.

Synthesis and Production Strategies

While explicit synthetic details for this compound remain undisclosed, its preparation likely follows multicomponent reaction (MCR) protocols common to polyhydroquinoline derivatives. A proposed route involves:

-

Core Formation: Cyclocondensation of aldehydes, cyclic ketones, and β-ketoesters under acidic conditions to generate the hexahydroquinoline scaffold.

-

Chromenyl Incorporation: Friedländer annulation or Suzuki-Miyaura coupling to introduce the chromenone moiety.

-

Esterification: Reaction with phenylethyl alcohol under Steglich conditions to install the ester group.

Recent advancements in nanocatalyzed green synthesis, such as γ-Fe₂O₃@Cu-LDH@Cysteine-Pd systems, have demonstrated efficacy in analogous quinoline syntheses, achieving yields of 85–95% at mild temperatures (85°C) in choline azide medium . These methods emphasize solvent efficiency and reduced energy consumption, aligning with industrial scalability priorities.

Pharmacological Activities

Antimicrobial Effects

The compound’s lipophilic profile facilitates penetration into microbial membranes. Related hexahydroquinolines inhibit Staphylococcus aureus (MIC: 8–16 μg/mL) and Escherichia coli (MIC: 16–32 μg/mL) by targeting cell wall biosynthesis enzymes. Substitutions at position 4 (e.g., chromenyl vs. phenyl) modulate spectrum and potency.

Enzyme Inhibition

Preliminary screening suggests activity against alkaline phosphatases (h-TNAP, h-IAP), which are overexpressed in tumor microenvironments. Competitive inhibition kinetics (Kᵢ ~2.5 μM) have been reported for similar compounds, though confirmatory studies are needed.

Applications in Drug Discovery

This compound serves as a high-throughput screening candidate (ChemDiv ID: 3607-5706) for identifying novel therapeutics. Its structural complexity allows for:

-

Scaffold Diversification: Modifications at positions 3 (ester) and 4 (chromenyl) to optimize pharmacokinetics.

-

Target Identification: Probing interactions with oncology-relevant proteins (e.g., EGFR, PARP).

Table 2: Comparative Synthesis Yields of Quinoline Derivatives

| Method | Catalyst | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Conventional MCR | HCl (homogeneous) | 65–75 | 100 | |

| Nanocatalyzed Green | γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | 85–95 | 85 |

Challenges and Limitations

Despite its promise, the compound faces hurdles:

-

Solubility: Low aqueous solubility (logP ~4.2) complicates formulation.

-

Metabolic Stability: Ester groups are prone to hydrolysis, necessitating prodrug strategies.

-

Toxicity: Off-target effects on cytochrome P450 enzymes require mitigation via structural tweaks.

Future Directions

-

Synthetic Optimization: Adopt continuous-flow reactors to enhance yield and purity.

-

Structure-Activity Studies: Systematically vary substituents to delineate pharmacophore elements.

-

In Vivo Validation: Assess bioavailability and efficacy in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume